Fmoc-Pen(Trt)-OH (CAS 201531-88-6) is a specialized, orthogonally protected amino acid derivative essential for solid-phase peptide synthesis (SPPS). Structurally, it is an Fmoc-protected penicillamine (β,β-dimethylcysteine) featuring a trityl (Trt)-protected side-chain thiol [1]. In industrial and laboratory procurement, this building block is prioritized when synthesizing conformationally constrained, disulfide-rich peptides. The trityl group allows for standard acid-labile deprotection during global trifluoroacetic acid (TFA) cleavage, ensuring seamless integration into standard Fmoc-SPPS workflows. Meanwhile, the gem-dimethyl groups on the β-carbon introduce critical steric bulk that dictates downstream peptide folding, metabolic stability, and target selectivity, making it a non-negotiable precursor for advanced peptidomimetics and constrained macrocycles.
Substituting Fmoc-Pen(Trt)-OH with the more common and economical Fmoc-Cys(Trt)-OH fundamentally alters the thermodynamic and kinetic folding landscape of the resulting peptide. Cysteine lacks the β,β-dimethyl groups, meaning it cannot provide the steric hindrance required to prevent rapid thiol-disulfide reshuffling in serum or direct orthogonal Cys-Pen heterodisulfide pairing during oxidative folding [1]. Consequently, using standard cysteine leads to highly heterogeneous isomer mixtures and rapid in vivo degradation of the final therapeutic. Furthermore, substituting with alternative penicillamine derivatives like Fmoc-Pen(Acm)-OH requires harsh, heavy-metal-mediated (e.g., iodine or silver) deprotection steps, which disrupts the streamlined single-step TFA cleavage process enabled by the Trt protecting group.
The β,β-dimethyl groups of penicillamine provide significant steric shielding to the resulting disulfide bond. When comparing Cys-Pen heterodisulfides to standard Cys-Cys homodisulfides, the Cys-Pen bonds exhibit an approximately 10-fold slower rate of thiol-disulfide exchange [1]. This kinetic stability translates directly to the macroscopic stability of the folded peptide.
| Evidence Dimension | Thiol-disulfide exchange rate |
| Target Compound Data | Cys-Pen disulfide bonds (formed via Fmoc-Pen(Trt)-OH) |
| Comparator Or Baseline | Cys-Cys disulfide bonds (formed via Fmoc-Cys(Trt)-OH) |
| Quantified Difference | ~10-fold reduction in exchange rate for Cys-Pen |
| Conditions | Oxidative folding and redox media assays |
Procuring this specific building block allows manufacturers to synthesize isomerically stable biotherapeutics that resist premature degradation and disulfide scrambling in biological environments.
The steric constraints introduced by Fmoc-Pen(Trt)-OH directly enhance the half-life of circulating peptide therapeutics. In a direct comparison using the RgIA4 peptide model, the penicillamine-substituted variant (RgIA-5474) retained its structural integrity significantly better than its cysteine-only counterpart when exposed to human serum [1]. After 24 hours, the Pen-containing peptide maintained 94% of its active globular form, whereas the Cys-analog underwent substantial reshuffling.
| Evidence Dimension | Retention of active globular conformation in serum |
| Target Compound Data | 94% (±0.7) globular form retained at 24h (Pen-substituted) |
| Comparator Or Baseline | 64% (±0.5) globular form retained at 24h (Cys-only baseline) |
| Quantified Difference | 30% absolute increase in structural retention at 24 hours |
| Conditions | 25% human serum stability assay at 24 hours |
This dramatic increase in serum stability justifies the higher procurement cost of Fmoc-Pen(Trt)-OH for developers of long-acting peptide drugs.
In the synthesis of complex disulfide-rich peptides (DRPs) containing multiple cysteines, random oxidation typically yields complex mixtures of isomers. By substituting specific cysteines with Fmoc-Pen(Trt)-OH, chemists can force orthogonal pairing. Because Pen-Pen homodisulfides are kinetically disfavored due to diploid steric hindrance, Pen strongly prefers pairing with Cys[1]. In a 6-thiol peptide model, replacing three Cys with three Pen residues reduced the theoretical isomer count and drove the reaction to yield ~100% Cys-Pen pairings.
| Evidence Dimension | Number of possible disulfide isomers and target yield |
| Target Compound Data | 6 expected isomers; ~100% selective Cys-Pen heterodisulfide formation |
| Comparator Or Baseline | Standard 6-Cys peptide (15 possible isomers, highly heterogeneous yield) |
| Quantified Difference | 60% reduction in theoretical isomers and near-quantitative direction of specific disulfide connectivity |
| Conditions | Tryptic digestion LC-MS analysis of folded structures post-oxidation |
Reducing isomer complexity drastically simplifies downstream HPLC purification, improving overall manufacturing yields and lowering process costs.
While Fmoc-Pen(Trt)-OH provides critical structural benefits, its β,β-dimethyl groups introduce steric hindrance during the SPPS coupling step. Unlike standard Fmoc-Cys(Trt)-OH, which couples rapidly, Fmoc-Pen(Trt)-OH often requires highly efficient coupling cocktails such as DIC/Oxyma or HATU/HOAt, along with extended preactivation times (~15 minutes) and elevated molar excesses (3-4 equivalents) to achieve complete amide bond formation [1].
| Evidence Dimension | SPPS coupling conditions |
| Target Compound Data | Requires strong activators (DIC/Oxyma or HATU) and 3-4 eq excess |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH (standard DIC/HOBt, standard times) |
| Quantified Difference | Higher activation energy barrier necessitating specialized reagents and longer cycle times |
| Conditions | Solid-phase peptide synthesis on resin |
Process chemists must procure appropriate high-efficiency coupling reagents alongside this compound to prevent sequence deletion and ensure high crude yields.
Fmoc-Pen(Trt)-OH is prioritized for synthesizing conotoxins, ICK (inhibitory cystine knot) peptides, and other DRPs where in vivo stability is paramount. The steric shielding provided by the penicillamine residue prevents premature disulfide reshuffling in serum, directly extending the therapeutic half-life of the drug [1].
When synthesizing complex peptides with three or more disulfide bridges, random oxidation leads to massive yield losses due to misfolding. Incorporating Fmoc-Pen(Trt)-OH allows process chemists to leverage orthogonal Cys-Pen pairing, kinetically disfavoring Pen-Pen bonds and driving the folding pathway toward a single, desired topological isomer, thereby drastically reducing purification bottlenecks [2].
For discovery programs targeting protein-protein interactions (PPIs), the β,β-dimethyl groups of penicillamine are used to lock peptides into specific bioactive conformations (such as β-turns). This compound is prioritized over standard cysteine when structural rigidity and resistance to proteolytic degradation are the primary functional requirements for the lead candidate [1].